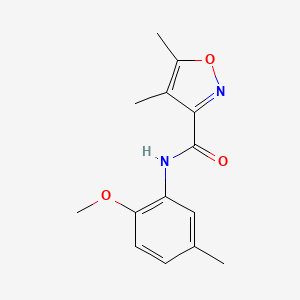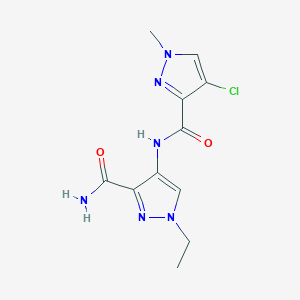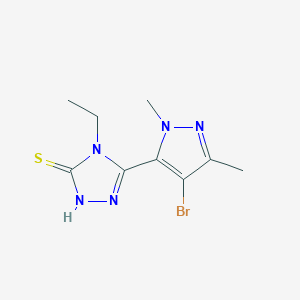![molecular formula C24H31N5O4S B10959120 [3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10959120.png)
[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions.
Attachment of the ethoxyphenylsulfonyl group: This is typically done through sulfonylation reactions using reagents like sulfonyl chlorides.
Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine and pyrazolo[3,4-b]pyridine moieties can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing compounds with biological targets. It can serve as a probe to understand the binding mechanisms of similar compounds.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyrazolo[3,4-b]pyridine moieties can interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE
- **4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE
Uniqueness
The uniqueness of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE lies in its ethoxyphenylsulfonyl group, which can form unique interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C24H31N5O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C24H31N5O4S/c1-6-33-19-7-9-20(10-8-19)34(31,32)28-13-11-27(12-14-28)24(30)21-15-17(4)25-23-22(21)18(5)26-29(23)16(2)3/h7-10,15-16H,6,11-14H2,1-5H3 |
InChI Key |
NUSLFRRIKLQMBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10959039.png)
![(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959044.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10959054.png)
![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B10959058.png)

![2-{[(2Z)-3-(4-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10959065.png)

![1-(2-Methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B10959085.png)
![N-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10959092.png)
![4-[1-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959094.png)
![N-(2-methoxyphenyl)-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10959095.png)
![6-cyclopropyl-N,3-dimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10959112.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10959113.png)

